

Berberine in Fluorescence Microscopy: Application Notes and Protocols

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Compound of Interest

Compound Name: *Berbine*

Cat. No.: *B1217896*

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Introduction

Berberine, a natural isoquinoline alkaloid, is a versatile fluorescent probe with a growing number of applications in cellular imaging and analysis. Its intrinsic fluorescence is environmentally sensitive, exhibiting significant enhancement upon binding to various biological macromolecules, making it a valuable tool for fluorescence microscopy. This document provides detailed application notes and protocols for the use of berberine in various fluorescence microscopy studies, including the visualization of cellular organelles and the investigation of critical cellular processes.

Berberine's fluorescence is characterized by a broad excitation spectrum and an emission maximum that can shift depending on its local environment and binding state. This property allows for its use with common light sources and filter sets available on most fluorescence microscopes. A key advantage of berberine is its ability to permeate live cells, enabling real-time imaging of dynamic cellular events.

Spectral Properties and Quantitative Data

Berberine's fluorescence is highly dependent on its environment. In aqueous solutions, its quantum yield is low; however, upon binding to macromolecules such as DNA, RNA, and proteins, or partitioning into hydrophobic environments like lipid droplets and mitochondria, its

fluorescence intensity increases significantly.[1][2] This "light-up" property is central to its utility as a fluorescent stain.

Property	Value
Excitation Maxima (λ_{ex})	~345-356 nm and ~416-431 nm (can be excited by common UV and violet laser lines)
Emission Maxima (λ_{em})	~530-556 nm (in aqueous solution), blue-shifts and intensifies upon binding to DNA (~530 nm) and in less polar environments.[1][2][3]
Fluorescence Enhancement	Up to 200-fold increase in fluorescence intensity upon binding to DNA.[1] A significant, though less quantified, enhancement is also observed upon mitochondrial and lipid droplet accumulation. A 15-fold increase in fluorescence has been noted in energized mitochondria.[4]
Quantum Yield (Φ_f)	Very low in aqueous solution (~0.00078), increases by an order of magnitude in the presence of β -cyclodextrin (~0.0081) and upon binding to macromolecules.[2]

Applications in Fluorescence Microscopy

Berberine has been successfully employed to visualize and study a range of cellular components and processes:

- **Nuclear and Nucleic Acid Staining:** Due to its ability to intercalate into DNA and RNA, berberine can be used to stain the nucleus and visualize nucleic acid-rich structures. It shows a particular affinity for G-quadruplex structures, which are implicated in cancer and other diseases.[5][6][7]
- **Mitochondrial Staining:** Berberine selectively accumulates in mitochondria of living cells, allowing for the visualization of mitochondrial morphology and distribution.[4][8][9]

- **Lipid Droplet Staining:** The hydrophobic nature of berberine facilitates its partitioning into lipid droplets, making it a useful probe for studying lipid metabolism.[\[10\]](#)[\[11\]](#)
- **Apoptosis and Autophagy Studies:** Changes in berberine's fluorescence intensity and localization can be correlated with the induction of apoptosis and autophagy, providing a tool to screen for and study these processes.[\[12\]](#)[\[13\]](#)[\[14\]](#)[\[15\]](#)[\[16\]](#)[\[17\]](#)
- **Drug Delivery and Uptake:** The intrinsic fluorescence of berberine allows for the direct visualization of its cellular uptake and subcellular localization, which is invaluable for drug development and delivery studies.

Experimental Protocols

Protocol 1: General Staining of Live Cells with Berberine

This protocol provides a general guideline for staining live cells with berberine. Optimal concentrations and incubation times should be determined empirically for each cell type and experimental condition.

Materials:

- Berberine chloride or sulfate
- Dimethyl sulfoxide (DMSO) for stock solution preparation
- Complete cell culture medium
- Phosphate-buffered saline (PBS)
- Live-cell imaging dish or chambered coverglass
- Fluorescence microscope with appropriate filter sets (e.g., DAPI, FITC, or TRITC channels, depending on the desired excitation and emission wavelengths)

Procedure:

- Prepare a 10 mM stock solution of berberine in DMSO. Store the stock solution at -20°C, protected from light.

- Culture cells to the desired confluency on a live-cell imaging dish or chambered coverglass.
- Prepare the working staining solution by diluting the berberine stock solution in pre-warmed complete cell culture medium to the desired final concentration. A starting concentration range of 10-50 μM is recommended.
- Remove the culture medium from the cells and wash once with pre-warmed PBS.
- Add the berberine staining solution to the cells and incubate at 37°C in a CO₂ incubator for 15-60 minutes. Incubation time may need to be optimized.
- Remove the staining solution and wash the cells two to three times with pre-warmed PBS or fresh culture medium.
- Add fresh pre-warmed culture medium or imaging buffer to the cells.
- Image the cells using a fluorescence microscope. Berberine's green/yellow fluorescence can often be visualized using a standard FITC filter set.

Protocol 2: Staining of Mitochondria in Live Cells

Berberine selectively accumulates in mitochondria, likely driven by the mitochondrial membrane potential.

Materials:

- Same as Protocol 1
- MitoTracker™ Red CMXRos (optional, for co-localization)

Procedure:

- Follow steps 1-3 from Protocol 1, preparing a berberine working solution with a final concentration in the range of 10-50 μM . Some studies have reported using up to 50 $\mu\text{g/mL}$.
[\[8\]](#)
- Incubate the cells with the berberine staining solution for 30-60 minutes at 37°C.

- (Optional) For co-localization, co-incubate with a specific mitochondrial probe like MitoTracker™ Red CMXRos according to the manufacturer's protocol.
- Wash the cells as described in Protocol 1.
- Image the cells. Berberine will exhibit green/yellow fluorescence in the mitochondria.

Protocol 3: Monitoring Apoptosis with Berberine

Berberine can induce apoptosis in various cancer cell lines. While not a direct apoptosis marker, changes in cell morphology and berberine's fluorescence pattern can be indicative of apoptosis. For quantitative analysis, co-staining with established apoptosis markers is recommended.

Materials:

- Same as Protocol 1
- Annexin V-FITC and Propidium Iodide (PI) Apoptosis Detection Kit (optional)

Procedure:

- Induce apoptosis by treating cells with berberine at concentrations typically ranging from 20 μ M to 100 μ M for 24 to 72 hours.[\[12\]](#)[\[13\]](#)
- Observe morphological changes such as cell shrinkage, membrane blebbing, and nuclear condensation using phase-contrast or DIC microscopy.
- Visualize berberine's fluorescence. Changes in intracellular distribution or intensity may be observed in apoptotic cells.
- (Optional but recommended) For quantitative analysis, stain the cells with Annexin V-FITC and PI according to the manufacturer's protocol and analyze by fluorescence microscopy or flow cytometry.[\[14\]](#)

Protocol 4: Visualizing Autophagy Induction

Berberine has been shown to induce autophagy. This can be visualized by observing the formation of autophagosomes. While berberine's fluorescence can indicate its presence, specific autophagy markers are necessary for confirmation.

Materials:

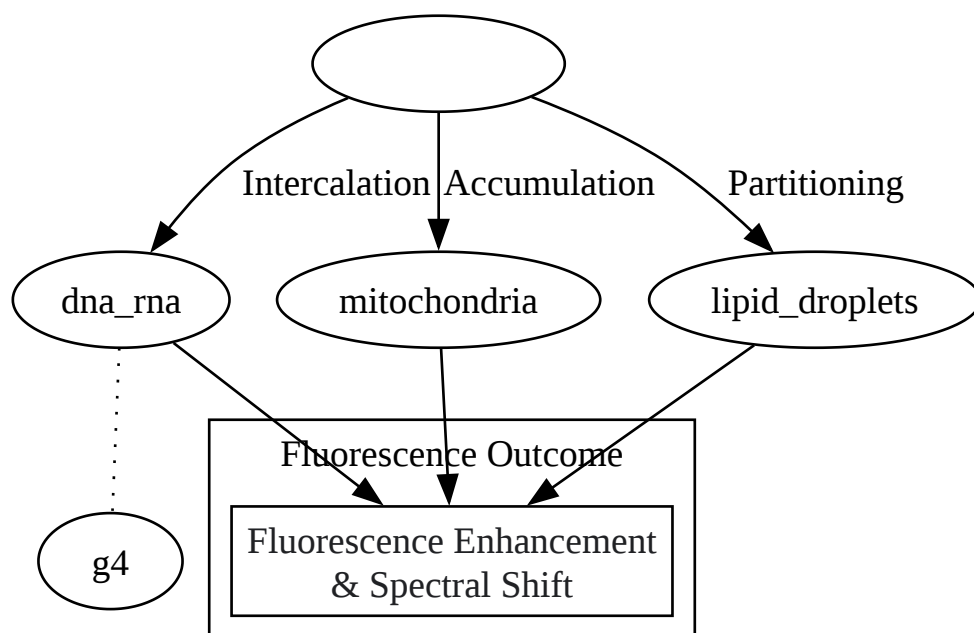
- Same as Protocol 1
- Cells stably expressing GFP-LC3 or mCherry-LC3
- Autophagy inhibitors (e.g., 3-methyladenine) or inducers (e.g., rapamycin) for controls

Procedure:

- Culture GFP-LC3 or mCherry-LC3 expressing cells.
- Treat cells with berberine at a concentration known to induce autophagy (e.g., 40-80 μ M) for a specified period (e.g., 24-72 hours).[\[15\]](#)[\[16\]](#)
- Fix and permeabilize the cells if necessary for antibody staining, or image live cells.
- Observe the cells under a fluorescence microscope. The formation of distinct puncta (dots) of GFP-LC3 or mCherry-LC3 indicates the formation of autophagosomes.
- Berberine's intrinsic fluorescence can be imaged in a separate channel to observe its localization relative to the autophagosomes.

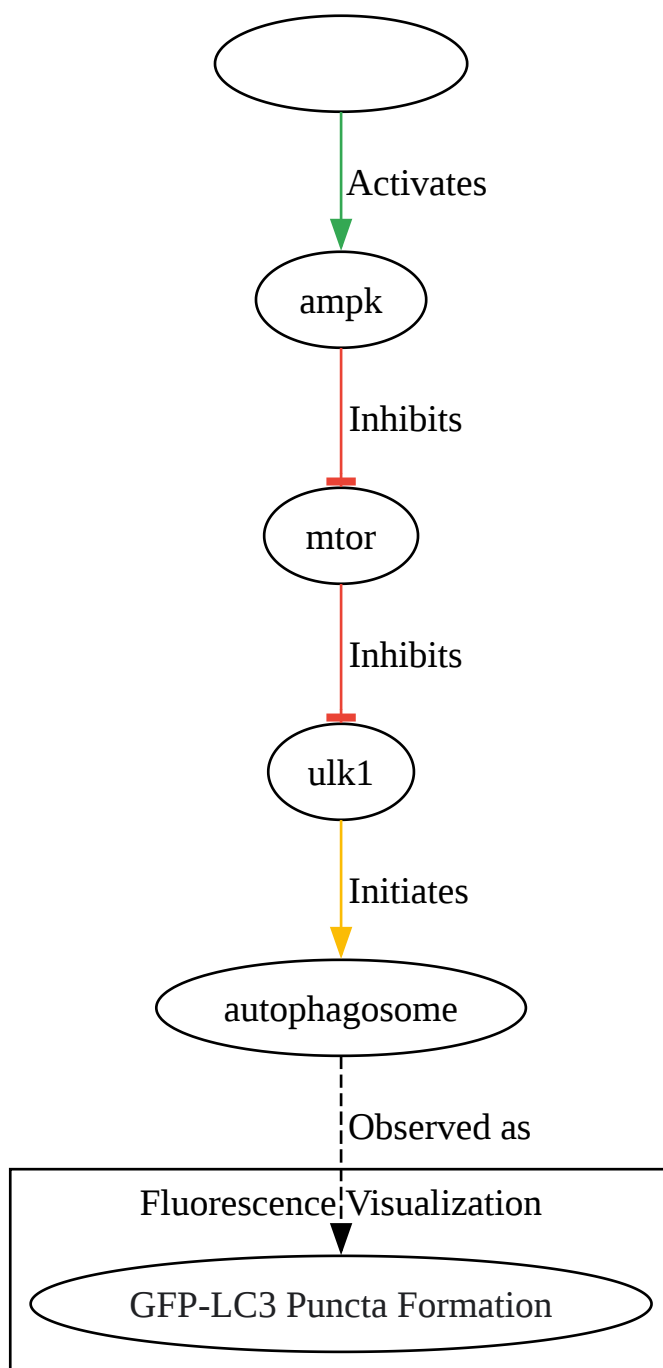
Diagrams of Signaling Pathways and Workflows

Caption: General experimental workflow for staining cells with berberine.



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Caption: Berberine's fluorescence is enhanced upon interaction with various cellular components.



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Caption: Berberine induces autophagy via the AMPK/mTOR signaling pathway.

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